molecular formula C11H6N2O3 B12909647 3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile CAS No. 5542-43-8

3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile

Cat. No.: B12909647
CAS No.: 5542-43-8
M. Wt: 214.18 g/mol
InChI Key: XPURRZWEBQENTC-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile is a specialized heterocyclic compound designed for research applications. It integrates a benzo[1,3]dioxole (piperonyl) system with an isoxazole ring, a structure frequently identified in medicinal chemistry for its potential to interact with biological targets. The presence of the carbonitrile group (-CN) on the isoxazole core enhances the molecule's utility as a versatile synthetic intermediate, allowing for further functionalization into amides, acids, or other heterocycles. This compound is primarily valued as a key chemical building block in organic synthesis and drug discovery efforts. Researchers can employ it in the synthesis of more complex molecules for screening against various biological targets. The benzo[1,3]dioxole and isoxazole motifs are found in compounds with a range of pharmacological activities, suggesting its relevance in developing new therapeutic agents. Its primary application lies in pharmaceutical research and development , where it can be used to create libraries of compounds or as a precursor to potential bioactive molecules. This product is offered exclusively for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

5542-43-8

Molecular Formula

C11H6N2O3

Molecular Weight

214.18 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1,2-oxazole-4-carbonitrile

InChI

InChI=1S/C11H6N2O3/c12-4-8-5-16-13-11(8)7-1-2-9-10(3-7)15-6-14-9/h1-3,5H,6H2

InChI Key

XPURRZWEBQENTC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC=C3C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base to form 1,3-benzodioxole.

    Construction of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an appropriate α,β-unsaturated carbonyl compound.

    Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound 3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile is a notable organic compound with various applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential applications based on verified sources.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

Anti-inflammatory Activity

Studies suggest that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. The selectivity towards COX-2 inhibition is desirable for developing anti-inflammatory drugs.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound4.15 - 18.800.04 - 0.46

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains, particularly Gram-positive bacteria, indicating its potential as an antibiotic agent.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. Mechanistic studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.

Medicinal Chemistry

Due to its anti-inflammatory and anticancer properties, this compound is being explored for development into new therapeutic agents targeting inflammatory diseases and cancer.

Cosmetic Formulations

Given its potential bioactivity, there is interest in incorporating this compound into cosmetic formulations aimed at reducing skin inflammation or enhancing skin health.

Drug Development

The unique structural features of this compound make it a candidate for further investigation in drug development programs targeting various diseases, including chronic inflammatory conditions and cancer.

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the molecular features of 3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile with two analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Functional Relevance
This compound (Target Compound) C₁₁H₆N₂O₃ 214.15 - Benzo[d][1,3]dioxol-5-yl (rigid aromatic)
- Isoxazole
- Cyano (-CN)
Potential kinase inhibition due to cyano group’s electrophilicity; applications in drug discovery.
3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid C₂₉H₂₂F₂N₂O₅ 540.49 - Difluorobenzo[d][1,3]dioxole
- Cyclopropane
- Pyridine
- Benzoic acid
Pharmaceutical solid form (Vertex Pharmaceuticals); enhanced metabolic stability via fluorination.
4-[5-[(Phenylthio)methyl]-3-isoxazolyl]benzoic acid C₁₇H₁₃NO₃S 311.35 - Isoxazole
- (Phenylthio)methyl (-SCH₂C₆H₅)
- Benzoic acid
Improved solubility via carboxylic acid; sulfur moiety may confer antioxidant properties.
Key Observations:

Substituent Diversity: The target compound leverages a cyano group for electronic modulation, whereas the benzoic acid derivative uses a carboxylic acid for solubility. The difluorobenzo[d][1,3]dioxole in enhances metabolic stability through fluorine’s electronegativity and steric effects. The (phenylthio)methyl group in introduces a sulfur atom, which may participate in redox interactions or hydrogen bonding.

Molecular Weight and Complexity :

  • The target compound (MW 214.15) is significantly smaller than (MW 540.49) and (MW 311.35), suggesting advantages in bioavailability or synthetic accessibility.

Biological Activity

3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, particularly focusing on its anticancer activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique isoxazole ring fused with a benzo[d][1,3]dioxole moiety. Its molecular formula is C10H7N3O3C_{10}H_{7}N_{3}O_{3}, and it possesses a carbonitrile functional group that may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. Notably, derivatives of this compound have been tested for their cytotoxic effects against various cancer cell lines.

Case Study: Synthesis and Testing

A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and evaluated their cytotoxicity using the SRB assay on HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cell lines. The results indicated significant antitumor activity with IC50_{50} values lower than those of the standard drug doxorubicin:

CompoundIC50_{50} (µM)Cancer Cell Line
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)2.38HepG2
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)1.54HCT116
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)4.52MCF7
Doxorubicin7.46HepG2
Doxorubicin8.29HCT116
Doxorubicin4.56MCF7

These findings suggest that compounds related to this compound may effectively inhibit cancer cell proliferation through mechanisms such as EGFR inhibition and apoptosis induction .

The anticancer mechanisms of this compound appear to involve multiple pathways:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Assessment using annexin V-FITC showed that treated cells exhibited increased apoptosis rates.
  • Cell Cycle Arrest : Analysis revealed that the compound could induce cell cycle arrest at specific phases, contributing to its antiproliferative effects.
  • Mitochondrial Pathway Modulation : The expression levels of pro-apoptotic protein Bax and anti-apoptotic protein Bcl-2 were altered in treated cells, indicating modulation of mitochondrial pathways .

Additional Biological Activities

Beyond anticancer properties, derivatives of this compound have also been investigated for other biological activities:

  • Antidiabetic Potential : Some benzodioxole derivatives were synthesized and tested for their ability to lower blood glucose levels in diabetic models .
  • Antimicrobial Activity : Related compounds have shown promise in exhibiting antimicrobial properties against various pathogens .

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